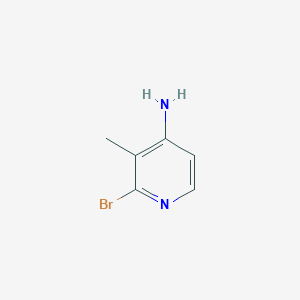

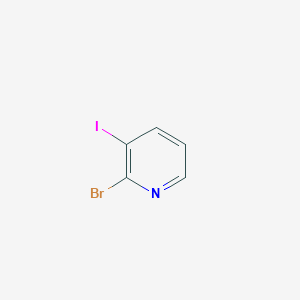

2-Bromo-3-methylpyridin-4-amine

説明

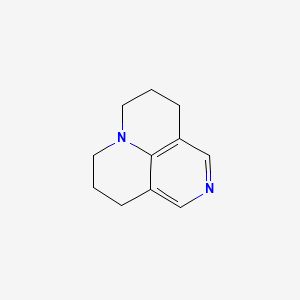

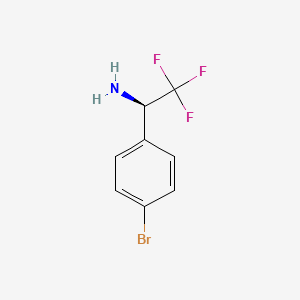

2-Bromo-3-methylpyridin-4-amine is a chemical compound that is part of the pyridine family, which is a class of compounds with a heterocyclic aromatic ring structure. This compound is characterized by the presence of a bromine atom and a methyl group attached to the pyridine ring, as well as an amine group. It serves as an important intermediate in pharmaceutical and chemical synthesis due to its reactivity and structural features.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multistep reactions, including halogenation, amination, and sometimes complex multicomponent chemistry. For instance, 2-bromo-6-isocyanopyridine has been identified as an optimal reagent for multicomponent reactions due to its stability and synthetic efficiency, which may suggest similar utility for 2-bromo-3-methylpyridin-4-amine . Additionally, the synthesis of 2-amino-6-bromopyridine from 2-amino-6-methylpyridine through a series of reactions including diazotization and bromination indicates a potential pathway for synthesizing related compounds .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their reactivity and interaction with other molecules. For example, the crystal structure of a 2-(aminomethylene)-2H,3H-1-benzothiophene-3-one derivative was determined by X-ray crystallography, which is a common technique for analyzing the structure of pyridine derivatives . The structure of 2-bromo-3-methylpyridin-4-amine would likely be analyzed similarly to understand its reactivity and potential as a ligand or intermediate.

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, including amination, which is a key transformation for introducing amine functionalities. The amination of dibromopyridines with potassium amide in liquid ammonia has been studied, leading to diaminopyridines or mixtures of compounds . This suggests that 2-bromo-3-methylpyridin-4-amine could also participate in similar amination reactions. Additionally, the reactivity of bromine atoms in brominated pyridines towards ammonia has been discussed, which is relevant for understanding the chemical behavior of brominated aminopyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyridine ring. For instance, the synthesis and crystal structure of a Schiff base compound related to pyridine derivatives demonstrate the impact of substituents on the molecular conformation and potential biological activity . These properties are essential for the practical application of 2-bromo-3-methylpyridin-4-amine in various chemical and pharmaceutical processes.

科学的研究の応用

Synthesis of Novel Derivatives

2-Bromo-3-methylpyridin-4-amine is utilized in the synthesis of new pyridine-based derivatives through the Suzuki cross-coupling reaction. These derivatives demonstrate potential as chiral dopants for liquid crystals and exhibit various biological activities such as anti-thrombolytic, biofilm inhibition, and haemolytic activities. The most notable compounds synthesized showed significant inhibition against clot formation in human blood and potent antibacterial properties against Escherichia coli (Ahmad et al., 2017).

Mechanistic Insights into Palladium-Catalyzed Reactions

In another study, 4-methylpyridin-2-amine, a related compound, was reacted with 3-bromothiophene-2-carbaldehyde to form a Schiff base, which further underwent Suzuki coupling reactions. The study provided valuable mechanistic insights into the palladium-catalyzed hydrolysis of imines, contributing to the understanding of complex chemical reactions (Ahmad et al., 2019).

Aminations and Structural Characterizations

Amination reactions involving various bromopyridine derivatives, including compounds similar to 2-Bromo-3-methylpyridin-4-amine, have been extensively studied. These reactions lead to the formation of amino compounds and diaminopyridines, providing insights into the structural characterizations and possible intermediates in these chemical reactions (Martens & Hertog, 2010).

Intercalation into α-Titanium Hydrogen Phosphate

Aromatic amines, including 2-amino-4-methylpyridine, a compound structurally related to 2-Bromo-3-methylpyridin-4-amine, have been intercalated into α-titanium hydrogen phosphate. This research highlights the potential of these amines in expanding the interlamellar distance of titanium hydrogen phosphate, which can be significant in material science applications (Nunes & Airoldi, 1999).

Palladium-Catalyzed Selective Aminations

Selective aminations catalyzed by palladium complexes using bromopyridine derivatives have been demonstrated, yielding high yields and excellent chemoselectivity. These findings are crucial in developing efficient methods for the synthesis of aminopyridines (Ji et al., 2003).

Safety and Hazards

将来の方向性

The compound has potential applications in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions . These derivatives could potentially serve as chiral dopants for liquid crystals . Additionally, some of these derivatives have shown promising biological activities, such as anti-thrombolytic and biofilm inhibition activities .

作用機序

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Mode of Action

The mode of action of 2-Bromo-3-methylpyridin-4-amine involves its use as a reagent in SM cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Its use in sm cross-coupling reactions suggests that it may play a role in the synthesis of various organic compounds .

Pharmacokinetics

Its molecular weight of 18704 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.

Result of Action

Its use in sm cross-coupling reactions suggests that it may contribute to the formation of new carbon–carbon bonds, thereby facilitating the synthesis of various organic compounds .

特性

IUPAC Name |

2-bromo-3-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMGGRYETCRBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505453 | |

| Record name | 2-Bromo-3-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methylpyridin-4-amine | |

CAS RN |

79055-61-1 | |

| Record name | 2-Bromo-3-methyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79055-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethane, 1,1'-[methylenebis(oxy)]bis[2,2,2-trifluoro-](/img/structure/B1280464.png)

![6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1280472.png)

![[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine](/img/structure/B1280476.png)